molecular formula C5H9N3OS B2998101 S-(3-azidopropyl) ethanethioate CAS No. 1435934-86-3

S-(3-azidopropyl) ethanethioate

Cat. No. B2998101
CAS RN: 1435934-86-3
M. Wt: 159.21
InChI Key: UHSOFTIGNARKFK-UHFFFAOYSA-N
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Description

“S-(3-azidopropyl) ethanethioate” is a chemical compound with the molecular formula C5H9N3OS . It has a molecular weight of 159.21 g/mol . The IUPAC name for this compound is S-(3-azidopropyl) ethanethioate .


Molecular Structure Analysis

The molecular structure of “S-(3-azidopropyl) ethanethioate” includes a carbon chain with an azide group (N3) and a thioacetate group (SCC=O) . The InChI representation of the molecule is InChI=1S/C5H9N3OS/c1-5(9)10-4-2-3-7-8-6/h2-4H2,1H3 .


Physical And Chemical Properties Analysis

“S-(3-azidopropyl) ethanethioate” has several computed properties . It has a molecular weight of 159.21 g/mol, an XLogP3-AA of 1.9, and a topological polar surface area of 56.7 Ų . It has no hydrogen bond donors, four hydrogen bond acceptors, and five rotatable bonds . The compound has a complexity of 153 and a covalently-bonded unit count of 1 .

Scientific Research Applications

Peptide Synthesis and Drug Development

  • S-(3-azidopropyl) ethanethioate can be involved in the synthesis of peptidotriazoles via copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides, a key reaction in the Click Chemistry toolkit. This methodology has been applied to solid-phase peptide synthesis, enabling the incorporation of triazole units into peptides, potentially for drug development or biomolecular studies (Tornøe, Christensen, & Meldal, 2002).

Radioprotection and DNA Repair

  • Related compounds, such as WR-1065 (derived from S-2-(3-aminopropylamino)ethylphosphorothioic acid), have been investigated for their radioprotective properties, including the ability to modulate enzyme activities involved in DNA repair and cell cycle progression. This research could be relevant for improving radiation therapy outcomes or protecting against radiation exposure (Grdina, Constantinou, Shigematsu, & Murley, 1994).

Material Science and Coordination Chemistry

  • The azido group in S-(3-azidopropyl) ethanethioate analogs plays a crucial role in the synthesis of novel coordination compounds, like azido-bridged Co2+ compounds. These materials are of interest for their magnetic properties, which can have applications in data storage or quantum computing (Li, Wang, Liu, Xu, Zhao, Wang, & Gao, 2008).

Organic Synthesis and Catalysis

  • The azide group is also central in Cu-catalyzed S-transfer reactions, where it facilitates the transformation of amines into sulfides. This reaction is important for synthesizing thioethers, which are valuable in pharmaceutical chemistry and materials science due to their unique chemical properties (Li, Pu, & Jiang, 2014).

Antiviral Research

  • Thioether-phospholipid conjugates, similar in structure to S-(3-azidopropyl) ethanethioate, have shown potential as anti-HIV agents by interfering with viral replication processes. Understanding the metabolism and action mechanism of these conjugates can contribute to the development of novel antiviral drugs (Kucera, Goff, Iyer, Morris-Natschke, Ishaq, Wyrick, Fleming, & Kucera, 2001).

Mechanism of Action

Target of Action

S-(3-Azidopropyl) ethanethioate is a compound that has been studied for its potential interactions with zinc oxide (ZnO) surfaces . The primary target of this compound is the ZnO surface, where it can form a self-assembled monolayer (SAM) through a thiol group .

Mode of Action

The compound interacts with its target, the ZnO surface, through a process known as chemisorption . During this process, the S-(3-azidopropyl) ethanethioate molecules bind to the surface of the ZnO, leading to a structural distortion of the ZnO substrate . This distortion is thought to favor the adsorption of the molecules on the surface, creating a strong correlation between the surface distortion energy and the interaction energy of the molecule .

Biochemical Pathways

The compound’s interaction with zno surfaces suggests potential applications in the field of materials science, particularly in the development of organic-inorganic hybrid materials . These materials could have a wide range of applications, from heterogeneous catalysis to biomedical templates and functional nanoporous matrices .

Result of Action

The primary result of the action of S-(3-azidopropyl) ethanethioate is the formation of a SAM on the ZnO surface . This process results in a structural distortion of the ZnO substrate, which can potentially enhance the surface’s properties for various applications .

Action Environment

The action of S-(3-azidopropyl) ethanethioate is influenced by the environment in which it is applied. For instance, the stability of the SAM layer formed on the ZnO surface can be affected by temperature

properties

IUPAC Name

S-(3-azidopropyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-5(9)10-4-2-3-7-8-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSOFTIGNARKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(3-azidopropyl) ethanethioate

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